

Mass spectrometry fragmentation of 2-Bromo-5-fluoro-4-nitrophenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-5-fluoro-4-nitrophenol

Cat. No.: B1375311

[Get Quote](#)

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of **2-Bromo-5-fluoro-4-nitrophenol**

Foreword: Charting the Fragmentation Landscape

In the realm of analytical chemistry, particularly within pharmaceutical and environmental analysis, the precise structural elucidation of complex organic molecules is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural insight. This guide provides a comprehensive exploration of the mass spectrometric behavior of **2-Bromo-5-fluoro-4-nitrophenol**, a substituted aromatic compound whose multifaceted structure presents a rich and instructive fragmentation landscape.

As researchers and drug development professionals, understanding this landscape is not merely an academic exercise. It is fundamental to developing robust analytical methods for identification, quantification, and impurity profiling. This document moves beyond a simple recitation of data, delving into the mechanistic rationale behind the fragmentation pathways. We will explore how the interplay of the aromatic system, the electron-withdrawing nitro group, the electronegative halogen substituents, and the acidic phenolic proton dictates the molecule's fate within the mass spectrometer. Every protocol and interpretation herein is designed to be a self-validating system, grounded in established chemical principles and supported by authoritative references.

Core Concepts: Ionization and Fragmentation Dynamics

The journey of a molecule through a mass spectrometer begins with ionization. For a semi-volatile, thermally stable compound like **2-Bromo-5-fluoro-4-nitrophenol**, Electron Ionization (EI) is the most common and informative method. EI is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV), causing the ejection of one of the molecule's own electrons to form a radical cation, known as the molecular ion ($M\cdot+$).^[1] ^[2]^[3] This process imparts significant internal energy, rendering the molecular ion unstable and prone to fragmentation.

The resulting mass spectrum is a unique fingerprint of the molecule, plotting the relative abundance of various fragment ions against their mass-to-charge ratio (m/z). The key to structural elucidation lies in logically reconstructing the original molecule from these pieces. The fragmentation of **2-Bromo-5-fluoro-4-nitrophenol** is governed by several key structural features:

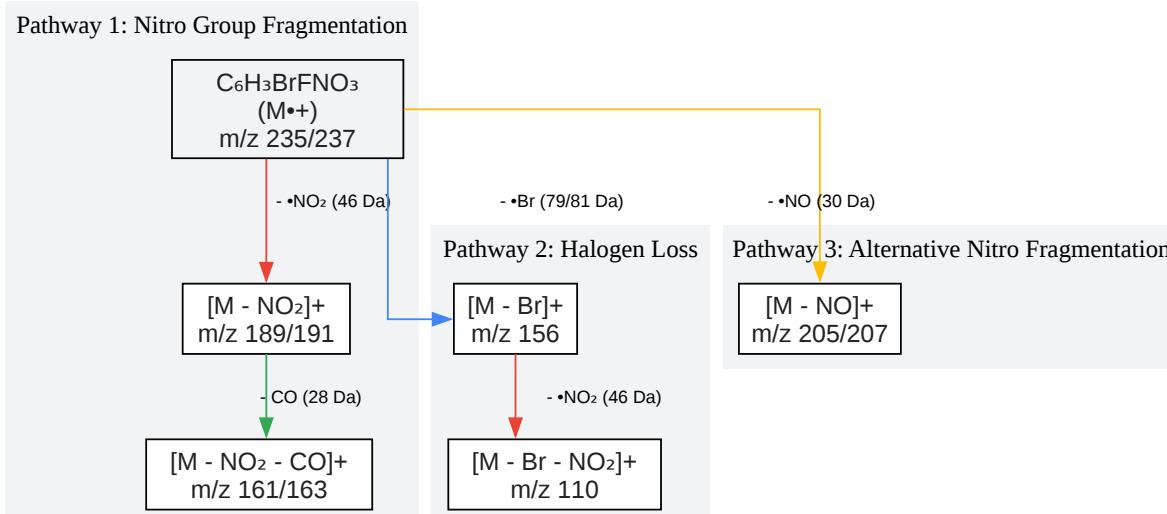

- The Aromatic Ring: A stable core that often remains intact in major fragments.
- The Nitro Group (-NO₂): A potent electron-withdrawing group that directs specific fragmentation pathways, primarily through the loss of •NO₂ or •NO.^[4]^[5]
- Halogen Substituents (-Br, -F): The loss of the bromine radical is a common pathway due to the relative weakness of the C-Br bond compared to the C-F bond. The presence of bromine is also a powerful diagnostic tool due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in characteristic "M" and "M+2" isotopic peaks for every bromine-containing fragment.^[2]^[6]^[7]
- The Phenolic Group (-OH): Can influence fragmentation through resonance stabilization of certain ions and can be involved in rearrangements, though direct loss of •OH is less common than fragmentation driven by the other substituents.

Table 1: Physicochemical Properties of 2-Bromo-5-fluoro-4-nitrophenol

Property	Value	Source
Molecular Formula	$C_6H_3BrFNO_3$	[8]
Molecular Weight	~236.00 g/mol	[8]
Monoisotopic Mass	234.92803 Da	[9]
Key Substituents	Bromine, Fluorine, Nitro Group, Hydroxyl Group	N/A

The Fragmentation Pathway of 2-Bromo-5-fluoro-4-nitrophenol

Upon electron ionization, the molecular ion ($M\dot{+}$) of **2-Bromo-5-fluoro-4-nitrophenol** is formed at m/z 235 and 237 (corresponding to the ^{79}Br and ^{81}Br isotopes). This high-energy species rapidly undergoes fragmentation through several competing and sequential pathways.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Electron ionization - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]
- 3. rroij.com [rroij.com]
- 4. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. scribd.com [scribd.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 2-Bromo-5-fluoro-4-nitro-phenol CAS#: 1369139-60-5 [chemicalbook.com]
- 9. 2-Bromo-4-fluoro-5-nitrophenol | C6H3BrFNO3 | CID 13268179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Mass spectrometry fragmentation of 2-Bromo-5-fluoro-4-nitrophenol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1375311#mass-spectrometry-fragmentation-of-2-bromo-5-fluoro-4-nitrophenol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com